molecular formula C21H18ClNO2 B2799255 (2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene CAS No. 477713-64-7

(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene

Cat. No.: B2799255
CAS No.: 477713-64-7
M. Wt: 351.83
InChI Key: MTGORZUCYKQYBG-GZOQVGHDSA-N
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Description

The compound "(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene" is a polycyclic heterocyclic molecule characterized by a fused tetracyclic scaffold incorporating oxygen (dioxa) and nitrogen (aza) atoms. The stereochemistry at positions 2S and 7R defines its three-dimensional conformation, while the 4-(4-chlorophenyl) substituent introduces aromatic and electron-withdrawing properties.

Structural elucidation of such compounds typically relies on advanced spectroscopic techniques (e.g., NMR, UV) and X-ray crystallography, as demonstrated in studies of structurally analogous heterocycles . The SHELX suite of programs, widely used for crystallographic refinement, has been instrumental in resolving similar complex frameworks .

Properties

IUPAC Name

(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c22-16-8-5-14(6-9-16)21-23-20-15(12-25-21)11-24-18-10-7-13-3-1-2-4-17(13)19(18)20/h1-10,15,20-21,23H,11-12H2/t15-,20+,21?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGORZUCYKQYBG-GZOQVGHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC3=C(C2NC(O1)C4=CC=C(C=C4)Cl)C5=CC=CC=C5C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC3=C([C@H]2NC(O1)C4=CC=C(C=C4)Cl)C5=CC=CC=C5C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Heterocyclic Compounds

Compound Name Structure Type Key Functional Groups Molecular Features Reported Applications/Activities
Target Compound: (2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[...]octadeca-pentaene Tetracyclic (4 fused rings) 4-chlorophenyl, 2 ether (O), 1 aza (N) Stereospecific (2S,7R), halogenated aromatic Not explicitly reported; inferred from analogs
12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[...]dodeca-pentaene Tricyclic (3 fused rings) 4-chlorophenyl, 6 aza (N), methyl Planar aromatic system, multiple N atoms Crystallography study; no bioactivity data
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6 Tetracyclic (4 fused rings) 4-methoxyphenyl, 2 thioether (S), 1 aza Sulfur incorporation, ketone moiety Synthetic intermediate; no bioactivity
(7S,8R)-3′,4,9′-trihydroxy-4-methoxy-7,8-dihydrobenzofuran neolignans Bicyclic (benzofuran + lignan) Methoxy, dihydrobenzofuran, hydroxyl Natural product, antioxidant potential Isolated from Pinus massoniana; bioactive

Key Findings:

Structural Complexity : The target compound exhibits greater ring fusion (tetracyclic) compared to tricyclic analogs like the hexaazatricyclo derivative . The inclusion of oxygen (dioxa) instead of sulfur (dithia) or additional nitrogen atoms may influence solubility and electronic properties .

Stereochemical Specificity : The (2S,7R) configuration contrasts with racemic or uncharacterized stereochemistry in other compounds, suggesting tailored interactions in chiral environments.

Synthetic vs. Natural Origins : Unlike natural lignans or glycosides (e.g., Isorhamnetin-3-O-glycoside ), the target compound is likely synthetic, aligning with methodologies for halogenated heterocycles .

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